molecular formula C8H4Cl2FN B1304681 2,4-Dichloro-5-fluorophenylacetonitrile CAS No. 261763-28-4

2,4-Dichloro-5-fluorophenylacetonitrile

Cat. No. B1304681
M. Wt: 204.02 g/mol
InChI Key: HWSJWOKRNKDGKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated compounds often follows a 'green protocol' to minimize environmental impact. For example, the synthesis of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile is characterized by detailed spectral and X-ray crystallographic analyses . Although the exact synthesis method for 2,4-Dichloro-5-fluorophenylacetonitrile is not provided, similar green chemistry approaches could potentially be applied.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of fluorinated compounds. For instance, the structure of a related compound was solved using single-crystal X-ray diffraction data . The molecular structure of 2,4-Dichloro-5-fluorophenylacetonitrile could be expected to be analyzed similarly to understand its geometry and electronic configuration.

Chemical Reactions Analysis

The reactivity of fluorinated compounds can be quite unique. An example is the unexpected reactivity of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, which led to the isolation and characterization of a trimeric impurity . This suggests that 2,4-Dichloro-5-fluorophenylacetonitrile could also exhibit unexpected reactivity under certain conditions, which would be an important aspect to investigate.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often studied using various spectroscopic techniques. For example, vibrational and NMR analyses are used to compare calculated spectra with experimental observations . The properties of 2,4-Dichloro-5-fluorophenylacetonitrile, such as solubility, melting point, and reactivity, could be analyzed using similar methods to provide a comprehensive understanding of the compound.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Synthesis of α-fluoroacetonitriles and Phenethylamines : A method for introducing fluorine alpha to a cyano group in benzaldehyde cyanohydrin trimethylsilylethers has been developed, applicable to aromatic ketones. This approach enables the synthesis of α-fluorophenylacetonitriles and subsequently, 2-fluoro-2-phenethylamines, important in pharmaceutical research (Letourneau & Mccarthy, 1985).

Antimicrobial Studies

  • Synthesis of Oxadiazoles for Antimicrobial Activity : A series of 1,3,4-oxadiazoles containing 2,4-dichloro-5-fluorophenyl have been synthesized and demonstrated significant antibacterial and antifungal activities, highlighting potential applications in developing new antimicrobial agents (Karthikeyan et al., 2008).
  • Synthesis of Schiff and Mannich Bases : These bases, bearing the 2,4-dichloro-5-fluorophenyl moiety, showed promising antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Karthikeyan et al., 2006).

Environmental and Analytical Applications

  • Sequestration and Metabolite Analysis in Plants : The study of the fate of halogenated phenols in plants through NMR techniques has identified and quantified contaminants and their metabolites, including fluorinated-chlorophenol conjugates. This research is crucial for understanding plant interaction with environmental pollutants (Tront & Saunders, 2007).

Chemical Synthesis and Material Science

  • Catalyst-free Synthesis in Organic Chemistry : A catalyst-free approach for synthesizing 2-amino-4-aryl-3-(4-fluorophenyl)-4,6,7,8-tetrahydroquinolin-5(1H)-ones demonstrates advancements in green chemistry and organic synthesis. This method provides several advantages like excellent yields, shorter reaction time, and a simple workup procedure (Govindaraju et al., 2016).
  • Charge Transport Property Tuning : By altering the substituted position of the fluorine atom on the molecular backbone of naphthalene diimides, researchers have demonstrated the ability to tune a material's charge transport behavior. This is significant in the field of material science, particularly for electronic applications (Zhang et al., 2014).

Safety And Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of 2,4-Dichloro-5-fluorophenylacetonitrile .

properties

IUPAC Name

2-(2,4-dichloro-5-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2FN/c9-6-4-7(10)8(11)3-5(6)1-2-12/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSJWOKRNKDGKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301276235
Record name 2,4-Dichloro-5-fluorobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301276235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-fluorophenylacetonitrile

CAS RN

261763-28-4
Record name 2,4-Dichloro-5-fluorobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261763-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-5-fluorobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301276235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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